molecular formula C18H28ClN3O6 B2505532 Tyroserleutide (hydrochloride)

Tyroserleutide (hydrochloride)

Cat. No.: B2505532
M. Wt: 417.9 g/mol
InChI Key: VQJGHKJCNANIKM-WDTSGDEMSA-N
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Description

Tyroserleutide (hydrochloride) is a tripeptide compound composed of L-tyrosine, L-serine, and L-leucine. It is derived from the spleen of pigs and has shown significant antitumor properties. This compound is known for its low molecular weight, simple construction, nonimmunogenicity, specificity, few side effects, and ease of synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tyroserleutide (hydrochloride) can be synthesized through standard peptide synthesis techniques. The process involves the sequential addition of protected amino acids (L-tyrosine, L-serine, and L-leucine) to form the tripeptide chain. The reaction conditions typically include the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent such as dimethylformamide (DMF). The final product is then purified using techniques like high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of Tyroserleutide (hydrochloride) involves large-scale peptide synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Tyroserleutide (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tyroserleutide (hydrochloride) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O6.ClH/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11;/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27);1H/t13-,14-,15-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJGHKJCNANIKM-WDTSGDEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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